molecular formula C9H6IN3O B14367813 Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- CAS No. 94565-13-6

Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl-

Cat. No.: B14367813
CAS No.: 94565-13-6
M. Wt: 299.07 g/mol
InChI Key: GIWSPTDYOJKWAU-UHFFFAOYSA-N
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Description

Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- is a compound that features a triazole ring substituted with an iodine atom at the 5-position and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- typically involves the formation of the triazole ring followed by iodination. One common method is the “click chemistry” approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring. The iodination can then be achieved using iodine or an iodine-containing reagent under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The triazole ring and iodine substituent can interact with the active site of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (5-iodo-1H-1,2,3-triazol-4-yl)phenyl- is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of materials with unique properties .

Properties

CAS No.

94565-13-6

Molecular Formula

C9H6IN3O

Molecular Weight

299.07 g/mol

IUPAC Name

(5-iodo-2H-triazol-4-yl)-phenylmethanone

InChI

InChI=1S/C9H6IN3O/c10-9-7(11-13-12-9)8(14)6-4-2-1-3-5-6/h1-5H,(H,11,12,13)

InChI Key

GIWSPTDYOJKWAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NNN=C2I

Origin of Product

United States

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